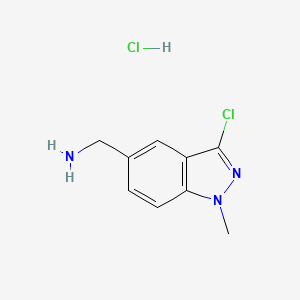

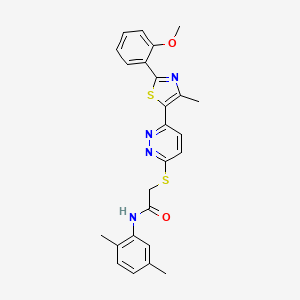

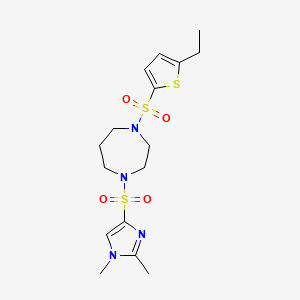

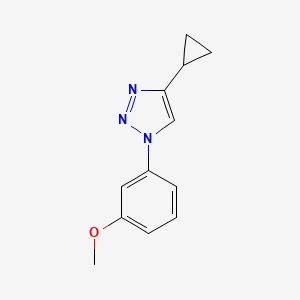

![molecular formula C18H26N4O2 B2579986 1-[2-Oxo-2-(4-Phenylpiperazin-1-yl)ethyl]piperidin-4-carbonsäureamid CAS No. 734544-91-3](/img/structure/B2579986.png)

1-[2-Oxo-2-(4-Phenylpiperazin-1-yl)ethyl]piperidin-4-carbonsäureamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

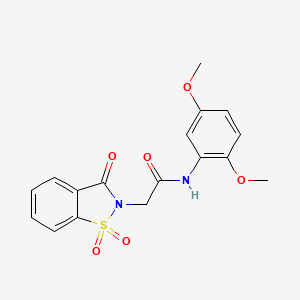

The compound “1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It is used in the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor .

Synthesis Analysis

The compound is synthesized for the treatment of Alzheimer’s disease (AD). The bioactivities of the synthesized compounds were evaluated by the Ellman’s method . The synthesis process involves multiple steps, starting from 2-phenylindole .Molecular Structure Analysis

The molecular structure of the compound was confirmed by single-crystal X-ray crystallographic studies . The compound was crystallized in a monoclinic crystal system with a space group of C 2 .Chemical Reactions Analysis

The compound exhibits inhibitory activity against acetylcholinesterase (AChE) with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicates that the compound is a selective AChE inhibitor .Physical and Chemical Properties Analysis

The compound has a yield of 57% and a melting point of 162–165 °C . The IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Diese Verbindung wurde auf ihr Potenzial als Acetylcholinesterase-Inhibitor (AChEI) zur Behandlung der Alzheimer-Krankheit (AD) untersucht . AChEIs sind entscheidend für die Bewältigung der AD-Symptome, indem sie den Acetylcholinspiegel im Gehirn erhöhen, der bei AD-Patienten typischerweise niedriger ist. Die Verbindung zeigte eine potente inhibitorische Aktivität gegenüber Acetylcholinesterase (AChE) mit einem IC50 von 0,90 µM, was ihr Potenzial als Leitverbindung für die AD-Arzneimittelentwicklung nahelegt .

Antikonvulsive Aktivität

Die Forschung hat gezeigt, dass Derivate dieser Verbindung synthetisiert und auf ihre antikonvulsive Aktivität getestet wurden . Diese Studien sind bedeutsam, da sie zur Entwicklung neuer Behandlungen für Epilepsie und andere Krampfanfälle beitragen. Die ersten Screenings verwendeten Standard-Maximal-Elektroschock (MES) und subkutanes Pentylen-tetrazol (scPTZ) Screenings an Mäusen, die gängige Methoden zur Bewertung antikonvulsiver Eigenschaften sind .

Biochemische Enzyminhibition

In der Biochemie wurden die Derivate der Verbindung auf ihre Fähigkeit untersucht, Butyrylcholinesterase (BuChE) zu hemmen, ein Enzym mit einer breiteren Substratspezifität als AChE . Diese Inhibition ist wichtig, weil BuChE Acetylcholin modulieren kann und so die kognitiven Funktionen verbessert, was im Zusammenhang mit neurodegenerativen Erkrankungen wie AD besonders relevant ist .

Pharmakologische Selektivität

Die Verbindung wurde für ihre Eigenschaften der selektiven Inhibition hervorgehoben. Sie zeigte eine geringe inhibitorische Aktivität gegenüber BuChE im Vergleich zu AChE, was auf eine höhere Selektivität gegenüber AChE hinweist . Diese Selektivität ist in der Pharmakologie von Vorteil, da sie eine gezielte Therapie mit möglicherweise weniger Nebenwirkungen ermöglicht.

Molekular-Docking-Studien

Molekular-Docking-Studien haben die selektive Inhibition von AChE durch diese Verbindung bestätigt, was ein entscheidender Schritt im Arzneimittel-Design ist . Diese Studien helfen, die Wechselwirkung zwischen der Verbindung und dem Enzym auf molekularer Ebene zu verstehen, und liefern Einblicke in die Bindungsaffinität und den Wirkmechanismus.

Kinetische Studie der Enzyminhibition

Der Inhibitionsmechanismus der Verbindung gegenüber AChE wurde durch kinetische Studien analysiert, die zeigten, dass sie als gemischter Typ-Inhibitor der kompetitiven und nicht-kompetitiven Inhibition wirkt . Diese Informationen sind für die Entwicklung von Enzyminhibitoren von entscheidender Bedeutung, da sie die Optimierung der Verbindung für bessere Wirksamkeit und Potenz lenken.

Wirkmechanismus

Target of Action

The primary target of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide is acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .

Biochemical Pathways

By inhibiting AChE, 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide affects the cholinergic pathway. This pathway is involved in various cognitive functions, including learning and memory . The increased availability of acetylcholine due to AChE inhibition can enhance these cognitive functions .

Result of Action

The inhibition of AChE by 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide leads to an increase in acetylcholine levels. This can result in enhanced cognitive function, particularly in conditions where acetylcholine levels are compromised, such as Alzheimer’s disease .

Eigenschaften

IUPAC Name |

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c19-18(24)15-6-8-20(9-7-15)14-17(23)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H2,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCYXOIETCYSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2579904.png)

![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)

![2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2579914.png)

![tert-butyl 4-[({[5-(furan-2-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B2579917.png)

![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)